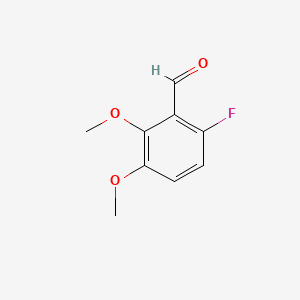
6-Fluoro-2,3-dimethoxybenzaldehyde
Übersicht
Beschreibung
6-Fluoro-2,3-dimethoxybenzaldehyde is a chemical compound with the molecular formula C9H9FO3 and a molecular weight of 184.17 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9FO3/c1-12-8-4-3-7(10)6(5-11)9(8)13-2/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the retrieved sources, related compounds have been studied. For instance, an unexpected bicyclic side product was obtained from the substitution of one aromatic fluorine by the in situ formed alkoxy group, in the final opening of an epoxide intermediate .
Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved sources.
Wissenschaftliche Forschungsanwendungen
Applications in Optical Properties and Material Science
Structural and Electronic Properties Research has highlighted the significance of 2,3-dimethoxybenzaldehyde derivatives in understanding structural and electronic properties. For instance, the study of bromine-substituted 2,3-dimethoxybenzaldehyde revealed intricate details about molecular interactions, stability, and optical responses. Bromine substitution was found to influence intermolecular contacts and enhance nonlinear optical properties, suggesting potential applications in materials science, particularly for nonlinear optical (NLO) materials (Aguiar et al., 2022).
Synthesis and Molecular Structure The synthesis and molecular structure of bromo-dimethoxybenzaldehydes have been studied to understand the effects of bromine position on aromatic rings. These studies involve characterizing solid-state interactions and determining electronic properties through theoretical calculations. Such research provides insights into the physical-chemical properties and stability of these compounds, laying the groundwork for potential applications in various scientific fields (Borges et al., 2022).
Applications in Chemistry and Molecular Modeling
Molecular Structure and Properties The molecular structure and properties of fluorinated benzaldehydes have been the subject of extensive studies. Investigations using techniques like X-ray diffraction and vibrational spectroscopy, complemented by computational studies, shed light on molecular configurations and interactions. These studies provide valuable data for understanding the properties of these compounds and their potential applications in various chemical domains (Tursun et al., 2015).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 6-Fluoro-2,3-dimethoxybenzaldehyde are the cellular antioxidation systems . These systems play a crucial role in maintaining the redox balance within cells and protecting them from oxidative stress.
Mode of Action
This compound interacts with its targets by disrupting the cellular antioxidation systems . This disruption is achieved through redox cycling, which destabilizes cellular redox homeostasis and inhibits microbial growth .
Biochemical Pathways
The affected pathways primarily involve the cellular antioxidation systems, including superoxide dismutases and glutathione reductase . The downstream effects of this disruption can lead to an imbalance in redox homeostasis, causing oxidative stress and inhibiting microbial growth .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of cellular antioxidation systems, destabilization of cellular redox homeostasis, and inhibition of microbial growth . These effects can potentially be harnessed for the control of fungal pathogens .
Eigenschaften
IUPAC Name |
6-fluoro-2,3-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-12-8-4-3-7(10)6(5-11)9(8)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOQJEBNBOJBQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
457628-14-7 | |
| Record name | 6-fluoro-2,3-dimethoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dichlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2400500.png)
![2-[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2400503.png)

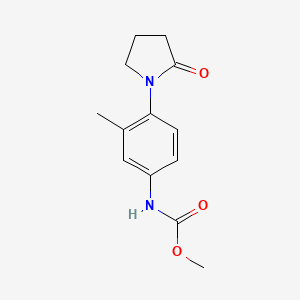
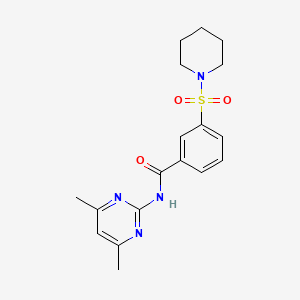
![7-isopropyl-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2400513.png)
![N-(4-nitrophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2400514.png)
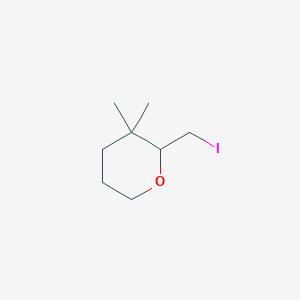

![Ethyl 4-[[2-[[4-(4-fluorophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2400517.png)
![2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2400519.png)

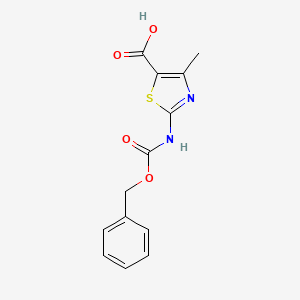
![4-[4-(Trifluoromethoxy)benzyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2400522.png)